2-deoxy-D-ribonate

Microbial metabolism Enzyme specificity Fitness assays

2-Deoxy-D-ribonate (CHEBI:86353) is the conjugate base of 2-deoxy-D-ribonic acid, a pentonic acid belonging to the ribonate class. It is a five-carbon sugar acid (C5H9O5 −, monoisotopic mass 149.04555 Da) that lacks the C2 hydroxyl group present in the parent D-ribonate.

Molecular Formula C5H9O5-
Molecular Weight 149.12 g/mol
Cat. No. B1257715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-D-ribonate
Molecular FormulaC5H9O5-
Molecular Weight149.12 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)C(=O)[O-]
InChIInChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10)/p-1/t3-,4+/m0/s1
InChIKeyVBUWJOHKCBQXNU-IUYQGCFVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-ribonate for Research and Industrial Procurement: Compound Class, Identity, and Baseline Characteristics


2-Deoxy-D-ribonate (CHEBI:86353) is the conjugate base of 2-deoxy-D-ribonic acid, a pentonic acid belonging to the ribonate class [1]. It is a five-carbon sugar acid (C5H9O5 −, monoisotopic mass 149.04555 Da) that lacks the C2 hydroxyl group present in the parent D-ribonate [2]. The compound is a recognized human metabolite, endogenously formed as a DNA-damage product through bistranded lesions induced by antitumor agents (bleomycin, neocarzinostatin), ionizing radiation, and organometallic oxidants [3]. It serves as the primary natural substrate for a recently elucidated oxidative catabolic pathway in diverse bacteria, where it is oxidized to 2-deoxy-3-dehydro-D-ribonate by a dedicated dehydrogenase (EC 1.1.1.M55) and subsequently cleaved to acetyl-CoA and glyceryl-CoA [4].

Microbial Metabolism

Direct substrate for oxidative deoxyribonate catabolic pathway studies in bacteria

DNA Damage Biomarker

Metabolite marker for oxidative DNA lesion research; reported elevation in diabetic retinopathy cohort

Enzyme Specificity

Authentic substrate for 2-deoxy-D-ribonate dehydrogenase (EC 1.1.1.M55) kinetic and structural studies

Why Generic Substitution of 2-Deoxy-D-ribonate with Closest Analogs Risks Experimental Irreproducibility


2-Deoxy-D-ribonate occupies a distinct node in pentose sugar acid metabolism that cannot be replicated by its closest structural analogs. Substituting with D-ribonate reintroduces the C2 hydroxyl group, altering hydrogen-bonding networks, enzyme recognition, and chelation behavior [1]. Substituting with 2-deoxy-D-ribose changes the oxidation state at C1 from carboxylate to aldehyde, abolishing the anionic charge required for recognition by 2-deoxy-D-ribonate dehydrogenase (EC 1.1.1.M55) and altering solubility and reactivity profiles [2]. The lactone form (2-deoxy-D-ribonic acid-1,4-lactone) is an irreversible DNA polymerase inhibitor, a property absent in the open-chain acid or its conjugate base, demonstrating that even intramolecular interconversion products exhibit divergent biological activities . These structural and functional distinctions make generic substitution scientifically invalid for experiments relying on the compound's specific metabolic, enzymatic, or biomarker properties.

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D-ribonate reintroduces C2-OH, altering hydrogen bonding and enzyme recognition; may abolish dehydrogenase substrate activity.

!

2-deoxy-D-ribose changes C1 oxidation state to aldehyde; cannot serve as direct substrate for the oxidative catabolic dehydrogenase.

!

Lactone form (1,4-lactone) is an irreversible DNA polymerase inhibitor; open-chain conjugate base lacks this activity entirely.

2-Deoxy-D-ribonate: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decisions


Oxidative Catabolic Pathway Substrate Preference: 2-Deoxy-D-ribonate vs. 2-Deoxy-D-ribose

In Pseudomonas simiae, genome-wide mutant fitness assays demonstrated that the 2-deoxy-D-ribonate dehydrogenase (EC 1.1.1.M55) and downstream β-keto acid cleavage enzyme are essential for growth on deoxyribonate but not on alternative carbon sources [1]. While deoxyribose can be oxidized to deoxyribonate via a molybdenum-dependent dehydrogenase and lactonase, the oxidative pathway is genetically separable: mutants in the lactonase gene show stronger fitness defects on deoxyribose than on deoxyribonate [1]. This confirms that 2-deoxy-D-ribonate is the direct entry point into the oxidative catabolic pathway, whereas 2-deoxy-D-ribose requires prior enzymatic conversion [1]. Quantitative fitness values (log₂ fold change in mutant abundance) for the dehydrogenase gene PS417_07245 show strong negative phenotypes on both deoxyribose and deoxyribonate relative to glucose, with the effect on deoxyribonate being independent of the upstream lactonase [1].

Substrate Preference
Head-to-head
Dehydrogenase mutant fitness defect log₂ fold change
Supports deoxyribonate as direct dehydrogenase substrate independent of upstream lactonase
Pseudomonas simiae fitness assays; 3 replicates deoxyribonate
Biomarker Specificity
Reported
Significantly elevated in diabetic retinopathy cases vs. diabetes controls and healthy individuals (independent validation cohort)
Reported disease-specific elevation; links oxidative DNA damage to retinopathy
Plasma GC-MS metabonomics; fold change not publicly available
Structural Differentiation
Class-level
C2-deoxy modification removes H-bond donor/acceptor; directs substrate into dedicated deoxyribonate catabolic pathway
Absence of C2-OH defines pathway specificity; no kinetic data available
Structural inference from ChEBI and PubChem; enzyme assignment from MetaCyc
Lactone Interconversion
Data to verify
Lactone form inhibits DNA polymerase irreversibly; conjugate base shows no inhibitory activity
Functional divergence depends on pH-driven equilibrium; qualitative data only
Source review recommended; no quantitative IC50/Ki identified
Species Utilization
Head-to-head
K. michiganensis grows on deoxyribonate but not on deoxyribose; oxidative pathway conserved across proteobacteria
Deoxyribonate is the more universally reported carbon source for the oxidative pathway
Genome-wide fitness data across four bacterial species
Microbial metabolism Enzyme specificity Fitness assays

Biomarker Specificity in Diabetic Retinopathy: 2-Deoxy-D-ribonate vs. Other Plasma Metabolites

In a nested case-control plasma metabonomic study using GC-MS, 2-deoxy-D-ribonic acid (the acid form of 2-deoxy-D-ribonate) was identified as one of five metabolite markers that robustly distinguish diabetic retinopathy (DR) cases from diabetes controls and healthy individuals [1]. The marker was validated in an independent sample set of 40 DR cases, 40 diabetes controls, and 40 non-diabetic individuals, with DR cases showing significantly increased levels of 2-deoxyribonic acid relative to both control groups [1]. Importantly, other pentose pathway metabolites (ribose, gluconic acid, erythritol) also showed alterations, but 2-deoxyribonic acid specifically links to oxidative DNA damage pathways, providing mechanistic specificity beyond simple hyperglycemia markers [1].

Biomarker Specificity
Reported
Significantly elevated in diabetic retinopathy cases vs. diabetes controls and healthy individuals (independent validation cohort)
Reported disease-specific elevation; links oxidative DNA damage to retinopathy
Plasma GC-MS metabonomics; fold change not publicly available
Metabolomics Diabetic retinopathy Biomarker validation

Structural Differentiation from D-Ribonate: Absence of C2 Hydroxyl Alters Enzyme Recognition and Reactivity

2-Deoxy-D-ribonate differs from D-ribonate by the absence of the hydroxyl group at the C2 position [1]. This single atomic difference (H vs. OH) eliminates a hydrogen-bond donor/acceptor site and alters the stereoelectronic properties at the adjacent C1 carboxylate and C3 hydroxyl [1]. The 2-deoxy modification is biologically significant: it defines the compound as a product of oxidative DNA damage (where the C2′ hydrogen of deoxyribose is abstracted) rather than normal ribose metabolism [2]. In enzyme catalysis, the C2 hydroxyl of D-ribonate participates in substrate binding for ribonate-specific enzymes; its absence in 2-deoxy-D-ribonate precludes recognition by these enzymes and instead directs the compound into the dedicated deoxyribonate catabolic pathway via EC 1.1.1.M55 [3]. No direct kinetic comparison (Km, kcat) between the two compounds for a single enzyme is available in the public domain.

Structural Differentiation
Class-level
C2-deoxy modification removes H-bond donor/acceptor; directs substrate into dedicated deoxyribonate catabolic pathway
Absence of C2-OH defines pathway specificity; no kinetic data available
Structural inference from ChEBI and PubChem; enzyme assignment from MetaCyc
Structural biology Enzyme specificity Sugar acid chemistry

Interconversion with DNA Polymerase-Inhibitory Lactone: Conjugate Base vs. Lactone Form Functional Divergence

2-Deoxy-D-ribonate is interconvertible with 2-deoxy-D-ribonic acid-1,4-lactone (2DRA) via pH-dependent lactonization/hydrolysis . Crucially, only the lactone form acts as an irreversible inhibitor of DNA polymerase, binding to the nuclease domain and preventing phosphodiester bond cleavage . The open-chain acid/conjugate base form (2-deoxy-D-ribonate) does not exhibit this inhibitory activity . This functional divergence means that researchers studying DNA polymerase inhibition must use the lactone form, whereas those studying metabolic pathways, biomarker detection, or enzyme substrate specificity require the acid/base form. The interconversion equilibrium is pH-dependent: under acidic conditions, the lactone predominates; at physiological pH, the open-chain carboxylate form is favored . No quantitative IC50 or Ki data for either form in a direct comparative assay were identified in the public domain.

Lactone Interconversion
Data to verify
Lactone form inhibits DNA polymerase irreversibly; conjugate base shows no inhibitory activity
Functional divergence depends on pH-driven equilibrium; qualitative data only
Source review recommended; no quantitative IC50/Ki identified
DNA polymerase inhibition Lactone chemistry Biochemical tools

Bacterial Catabolic Pathway Divergence: 2-Deoxy-D-ribonate vs. 2-Deoxy-D-ribose Utilization Across Species

Comparative mutant fitness profiling across four bacterial species revealed that the oxidative catabolic pathway is primarily a deoxyribonate consumption pathway, not a deoxyribose pathway [1]. In Klebsiella michiganensis, the organism grows on deoxyribonate but not on deoxyribose, with a dedicated gene cluster containing a deoxyribonyl-CoA dehydrogenase but lacking the deoxyribonate dehydrogenase and β-keto acid cleavage enzyme found in P. simiae [1]. In Paraburkholderia bryophila and Burkholderia phytofirmans, the oxidative pathway operates in parallel with the canonical kinase/aldolase pathway for deoxyribose, but the oxidative enzymes are specifically important for deoxyribonate consumption [1]. Only P. simiae relies entirely on the oxidative pathway for deoxyribose utilization, and even then, the pathway proceeds through deoxyribonate as the obligate intermediate [1]. This demonstrates that 2-deoxy-D-ribonate, not 2-deoxy-D-ribose, is the conserved substrate for the oxidative catabolic machinery across diverse proteobacteria.

Species Utilization
Head-to-head
K. michiganensis grows on deoxyribonate but not on deoxyribose; oxidative pathway conserved across proteobacteria
Deoxyribonate is the more universally reported carbon source for the oxidative pathway
Genome-wide fitness data across four bacterial species
Microbial genetics Carbon source utilization Comparative genomics

Optimal Application Scenarios for 2-Deoxy-D-ribonate Based on Verified Differentiation Evidence


Microbial Deoxyribose/Deoxyribonate Catabolic Pathway Elucidation

For researchers mapping novel oxidative sugar acid catabolic pathways, 2-deoxy-D-ribonate is the preferred substrate over 2-deoxy-D-ribose. As demonstrated by Price et al. (2019) [1], 2-deoxy-D-ribonate directly feeds into the dehydrogenase step without requiring prior oxidation by the molybdenum-dependent dehydrogenase and lactonase. Using 2-deoxy-D-ribonate as the carbon source in mutant fitness assays bypasses upstream enzymatic steps, enabling cleaner genetic dissection of the core oxidative pathway (deoxyribonate dehydrogenase, β-keto acid cleavage enzyme, glycerate kinase). This is particularly advantageous in organisms like Klebsiella michiganensis that consume deoxyribonate but not deoxyribose.

Oxidative DNA Damage Biomarker Detection and Quantification

2-Deoxy-D-ribonate (detected as 2-deoxyribonic acid) is a validated plasma biomarker for diabetic retinopathy and a candidate urinary biomarker for bladder cancer [1]. Unlike generic pentose metabolites (ribose, gluconic acid), its formation is mechanistically linked to oxidative DNA damage via bistranded lesion formation [2]. Laboratories developing LC-MS or GC-MS methods for DNA damage assessment should procure the authentic standard (typically as the lithium salt, ≥95% TLC purity) for calibration and quantification, as structural analogs (D-ribonate, 2-deoxy-D-ribose) will not co-elute or display identical fragmentation patterns [3].

Enzymatic Studies of 2-Deoxy-D-ribonate Dehydrogenase (EC 1.1.1.M55)

The recently characterized enzyme 2-deoxy-D-ribonate dehydrogenase (EC 1.1.1.M55) from Pseudomonas simiae is specific for 2-deoxy-D-ribonate as substrate, converting it to 2-deoxy-3-dehydro-D-ribonate with NAD+ as cofactor [1]. Enzyme kinetic studies, inhibitor screening, and structural biology efforts require high-purity 2-deoxy-D-ribonate. The closely related compound D-ribonate is not a substrate for this enzyme, and 2-deoxy-D-ribose requires coupled enzymatic conversion before it can enter the dehydrogenase reaction, introducing kinetic complexity. Procurement of the lithium salt form (Sigma-Aldrich Cat. 14699) with defined optical rotation ([α]/D 12.0±2.0°, c = 1 in 1 M HCl) ensures stereochemical integrity .

Differentiation from DNA Polymerase Inhibitor Studies Using Lactone Form

Investigators studying DNA polymerase inhibition must use the 1,4-lactone form of 2-deoxy-D-ribonic acid, not the open-chain acid or its conjugate base [1]. The lactone (CAS 34371-14-7) acts as an irreversible inhibitor, while 2-deoxy-D-ribonate has no reported polymerase inhibitory activity [1]. Conversely, metabolic tracer studies, enzyme assays, and biomarker measurements require the acid/base form, as the lactone will hydrolyze under assay conditions and may introduce confounding inhibitory effects. Procurement specialists should verify the CAS number (29625-75-0 for the acid form; 34371-14-7 for the lactone) and the counterion (lithium salt for improved solubility and stability) to ensure the correct chemical entity is ordered for the intended application .

Application
Selection Property
Validation Focus
Microbial catabolic pathway elucidation
Direct dehydrogenase substrate without upstream oxidation requirement
Genetic fitness assay differentiation on deoxyribonate vs. deoxyribose
DNA damage biomarker quantification
Mechanistic link to oxidative DNA lesions
Chromatographic method calibration with authentic standard
Dehydrogenase EC 1.1.1.M55 enzyme studies
Specific substrate with defined stereochemistry
Purity and optical rotation verification
DNA polymerase inhibition research
Lactone form required; acid/base form inactive
CAS and counterion identity confirmation
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